molecular formula C15H22N4O B11814758 2-(2-(Piperazin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde

2-(2-(Piperazin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde

Cat. No.: B11814758
M. Wt: 274.36 g/mol
InChI Key: MPXVKSDOAWEZQK-UHFFFAOYSA-N
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Description

2-(2-(Piperazin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde is a complex organic compound that features both piperazine and pyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Piperazin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the Ugi reaction, which is a multi-component reaction that can efficiently produce piperazine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Piperazin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-(Piperazin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Piperazin-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde is unique due to its specific combination of piperazine and pyridine moieties, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C15H22N4O

Molecular Weight

274.36 g/mol

IUPAC Name

2-(2-piperazin-1-ylpyridin-3-yl)piperidine-1-carbaldehyde

InChI

InChI=1S/C15H22N4O/c20-12-19-9-2-1-5-14(19)13-4-3-6-17-15(13)18-10-7-16-8-11-18/h3-4,6,12,14,16H,1-2,5,7-11H2

InChI Key

MPXVKSDOAWEZQK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C2=C(N=CC=C2)N3CCNCC3)C=O

Origin of Product

United States

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